molecular formula C6H4N4O2 B1439782 (3-Nitropyridin-2-yl)cyanamide CAS No. 1255146-90-7

(3-Nitropyridin-2-yl)cyanamide

Cat. No. B1439782
M. Wt: 164.12 g/mol
InChI Key: HGSWSQWGJKCDSW-UHFFFAOYSA-N
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Description

“(3-Nitropyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “(3-Nitropyridin-2-yl)cyanamide” consists of a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position . The molecular formula is C6H4N4O2 .


Physical And Chemical Properties Analysis

“(3-Nitropyridin-2-yl)cyanamide” is a solid compound with a molecular weight of 164.12 . Further details about its physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 1,3-Dipolar Cycloaddition Reactions : (3-Nitropyridin-2-yl)cyanamide, particularly in the form of nitropyridyl isocyanates, exhibits reactivity in 1,3-dipolar cycloaddition reactions, forming tetrazolinones and substituted amines, which are important intermediates in organic synthesis (Holt & Fiksdahl, 2007).

  • Formation of Aminopyridines : The compound is used in the iron-catalyzed formation of highly substituted 2-aminopyridines, a reaction that is high yielding and regioselective (Lane, D'Souza, & Louie, 2012).

  • Oxidative Arylamination : The compound plays a role in the oxidative arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines and nitrosopyridines (Borovlev et al., 2018).

  • Synthesis of Benzimidazoles : It is involved in the synthesis of benzimidazoles and imidazo[4,5-b]pyridine via phosphine-mediated reductive cyclization (Duchek & Vasella, 2011).

  • Cyanation Reactions : The cyanation of pyridine derivatives with (3-Nitropyridin-2-yl)cyanamide is a key step in synthesizing various pyridinecarbonitriles (Sakamoto et al., 1985).

Material Science and Engineering

  • Intermediate for Anticancer Drugs : (3-Nitropyridin-2-yl)cyanamide is used as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).

Safety And Hazards

“(3-Nitropyridin-2-yl)cyanamide” is classified as an irritant . Proper safety measures should be taken when handling this compound to avoid exposure.

properties

IUPAC Name

(3-nitropyridin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSWSQWGJKCDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitropyridin-2-yl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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